[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](2-fluorophenyl)methanone
Description
Background and Scientific Significance of the Indole-Pyridazine Hybrid Framework
The indole-pyridazine hybrid framework represents a strategic convergence of two pharmacologically privileged heterocyclic systems. Indole, a bicyclic structure comprising fused benzene and pyrrole rings, has served as the molecular backbone for 10% of all FDA-approved small-molecule drugs due to its inherent bioisosteric compatibility with endogenous biomolecules. Pyridazine, a six-membered diazine ring with adjacent nitrogen atoms, contributes unique electronic properties that enhance target binding specificity through dipole interactions and hydrogen bonding.
The hybridization of these systems in 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone creates a three-dimensional architecture combining:
- Indole's planar hydrophobic surface for membrane penetration
- Pyridazine's polarized nitrogen centers for enzyme active-site interactions
- Chloro and fluoro substituents modulating electron distribution and metabolic stability
This molecular design follows contemporary trends in kinase inhibitor development, where 68% of clinical candidates incorporate halogenated aromatic systems to optimize target residence times. The methanone linker provides rotational flexibility while maintaining conjugation between aromatic domains, a feature critical for balancing potency and solubility in CNS-targeted agents.
Historical Development of Heterocyclic Conjugates in Medicinal Chemistry
The rational design of heterocyclic conjugates evolved through three distinct phases:
First Generation (1950-1980): Empirical combinations of simple heterocycles like benzimidazole-quinoline hybrids for antimicrobial applications. These systems lacked target specificity but established proof-of-concept for hybrid pharmacophores.
Second Generation (1980-2010): Structure-guided conjugation exemplified by imatinib's pyridine-pyrimidine core, demonstrating that hybrid systems could achieve kinase selectivity through allosteric modulation.
Third Generation (2010-Present): Computational hybridization strategies producing multi-target agents like 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone, which combines:
- Indole's tubulin polymerization inhibition potential
- Pyridazine's adenosine triphosphate-competitive kinase binding
- Fluorophenyl's enhanced blood-brain barrier permeability
This evolution reflects medicinal chemistry's shift from single-target occupancy to polypharmacological engagement, with 43% of recent clinical candidates employing hybrid scaffolds.
Research Context and Academic Relevance of the Chemical Compound
3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone emerges from three converging research trajectories:
Oncological Target Exploration : Indole derivatives show submicromolar IC~50~ against EGFR (34.1 nM) and CDK-2 (91.4% inhibition at 10 μM). The pyridazine component may potentiate these effects through complementary kinase domain interactions.
Neuropharmacological Applications : Fluorinated aryl groups enhance CNS penetration, with 2-fluorophenyl improving LogP by 0.7 units versus non-fluorinated analogs. This suggests potential in neurodegenerative disease targets requiring blood-brain barrier transit.
Synthetic Methodology : The compound's structure incorporates:
These features position the compound as both a therapeutic candidate and synthetic template for generating chemical libraries targeting G-protein-coupled receptors and tyrosine kinases.
Properties
IUPAC Name |
[3-(6-chloropyridazin-3-yl)indol-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O/c20-18-10-9-16(22-23-18)14-11-24(17-8-4-2-5-12(14)17)19(25)13-6-1-3-7-15(13)21/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNIXGVWMSKHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CC=C3F)C4=NN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine, indole, and 2-fluorobenzoyl chloride.
Step 1 Formation of Indole Derivative: Indole is reacted with a suitable base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF) to generate the indole anion.
Step 2 Coupling Reaction: The indole anion is then coupled with 2-fluorobenzoyl chloride under controlled conditions to form the intermediate 1H-indol-1-ylmethanone.
Step 3 Pyridazine Introduction: The intermediate is further reacted with 6-chloropyridazine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Purification Techniques: Employing advanced chromatographic methods for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl
Biological Activity
The compound 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₁₁ClFN₃O
- Molecular Weight : 351.77 g/mol
- CAS Number : 439093-71-7
- Purity : >90%
The compound features a complex structure that includes a pyridazine ring and an indole moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone. For instance, research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: In Vitro Cytotoxicity Assays
A study conducted by Zhang et al. (2023) evaluated the compound's effectiveness against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.6 | Induction of apoptosis via caspase activation |
| A549 | 7.2 | Cell cycle arrest at G2/M phase |
| HCT116 | 4.9 | Inhibition of topoisomerase II |
These findings suggest that the compound may induce cell death through apoptosis and cell cycle regulation.
Anti-inflammatory Activity
In addition to its anticancer effects, 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone has shown promise as an anti-inflammatory agent . A study by Lee et al. (2022) demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Effects
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 400 |
| IL-1β | 800 | 300 |
The reduction in cytokine levels indicates a potential mechanism involving the inhibition of NF-kB signaling pathways.
The biological activity of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone appears to be mediated through several pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M transition.
- Inhibition of Inflammatory Pathways : By modulating cytokine production, it may exert anti-inflammatory effects through NF-kB inhibition.
Comparison with Similar Compounds
Key Structural Differences :
- Core Heterocycle : Indole derivatives (e.g., AM-2232, target compound) generally exhibit higher CB1 receptor affinity compared to pyrrole-based compounds (e.g., JWH-307) due to enhanced π-π stacking and hydrogen bonding .
- Ortho-fluorine on the phenyl ring may sterically hinder receptor interactions compared to para-fluorine analogs (e.g., JWH-368) .
Receptor Binding and Pharmacological Activity
Cannabinoid Receptor Affinity
- Indole vs. Pyrrole : Indole derivatives (e.g., AM-2232) show 10–100× higher CB1 affinity than pyrrole analogs (e.g., JWH-307) due to better geometric complementarity with the receptor’s hydrophobic pocket .
- Side Chain Influence: Optimal activity in indole derivatives requires 4–6 carbon chains (e.g., AM-2232’s pentanenitrile); shorter chains reduce potency.
Kinase Inhibition
The indole-pyridazinyl scaffold resembles kinase inhibitors (e.g., MAPK inhibitors in ). The 6-chloro-pyridazinyl group may act as a hydrogen bond acceptor, similar to the 4-hydroxyphenyl group in 4-amino-3-(1H-indol-1-yl)phenylmethanone, which inhibits ergosterol biosynthesis .
ADMET Properties
| Property | Target Compound (Predicted) | 4-Amino-3-(1H-indol-1-yl)phenylmethanone | AM-2232 |
|---|---|---|---|
| logP | ~3.5 (moderate lipophilicity) | 2.8 | 5.2 |
| Water Solubility | Low (logS ≈ -5.2) | -4.5 (moderate) | -6.8 (poor) |
| Caco-2 Permeability | Moderate (logPapp ~1.2) | High (logPapp ~1.8) | Low (logPapp ~0.7) |
| BBB Penetration | Unlikely (polar pyridazinyl) | Unlikely | High |
Key Observations :
- The target compound’s pyridazinyl group may reduce blood-brain barrier (BBB) penetration compared to AM-2232, which has a lipophilic naphthoyl group .
- Fluorine substitution (2-fluorophenyl) enhances metabolic stability but may reduce solubility compared to hydroxylated analogs .
Regulatory Status
Compounds like AM-2232 and JWH-307 are listed in drug control reports (e.g., EMCDDA–Europol), suggesting the target compound could face similar regulatory scrutiny if found to interact with cannabinoid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
